

¹H NMR spectrum analysis of methyl 3-formyl-1H-indole-4-carboxylate

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Compound of Interest

Compound Name: methyl 3-formyl-1H-indole-4-carboxylate

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An In-Depth Guide to the ¹H NMR Spectrum of **Methyl 3-formyl-1H-indole-4-carboxylate**: Analysis, Comparison, and Best Practices

Executive Summary

The structural elucidation of complex organic molecules is a cornerstone of chemical research and drug development. **Methyl 3-formyl-1H-indole-4-carboxylate**, a substituted indole, serves as a valuable scaffold in medicinal chemistry. Its unambiguous characterization is critical, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to experimental protocol and data interpretation. Furthermore, it compares the insights gained from ¹H NMR with those from orthogonal analytical techniques, offering a holistic view of modern structural analysis for researchers, scientists, and drug development professionals.

The Subject Molecule: Structure and Significance

Methyl 3-formyl-1H-indole-4-carboxylate features an indole core, which is a prevalent motif in pharmacologically active compounds.^[1] The substituents—a formyl group at the C3 position and a methyl carboxylate at the C4 position—are electron-withdrawing groups that significantly influence the electronic environment and, consequently, the ¹H NMR spectrum of the entire molecule. Understanding this influence is key to accurate spectral assignment.

Below is the chemical structure with the standard IUPAC numbering for the indole ring system, which will be used throughout this guide. Protons of interest are explicitly labeled.

Caption: Structure of **Methyl 3-formyl-1H-indole-4-carboxylate** with key protons labeled.

Theoretical ^1H NMR Spectral Analysis: An Expert Prediction

Before acquiring a spectrum, a chemist should predict its features. This exercise in applying fundamental principles is crucial for efficient and accurate interpretation. The analysis relies on understanding chemical shift, which is governed by the local electronic environment of a proton, and spin-spin coupling, which reveals connectivity between neighboring protons.[\[2\]](#)

Key Influences on the Spectrum:

- Indole Ring Current: The aromatic nature of the indole system creates a ring current that generally deshields the attached protons, moving their signals downfield in the spectrum.[\[3\]](#)
- C3-Formyl Group (-CHO): The aldehyde is a powerful electron-withdrawing group. It strongly deshields the adjacent H2 proton and its own aldehyde proton (HCHO). The aldehyde proton itself is expected at a very downfield position (>9.5 ppm).[\[4\]](#)
- C4-Methyl Carboxylate Group (-COOCH₃): This ester group is also electron-withdrawing and will deshield adjacent protons, particularly H5.

Based on these principles and data from similar structures[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#), we can predict the ^1H NMR spectrum as follows:

Proton Label	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Rationale
H1 (N-H)	> 11.0	broad singlet (br s)	-	Acidic proton on nitrogen, often broad due to quadrupole broadening and potential exchange. Highly deshielded.
HCHO	9.8 - 10.2	singlet (s)	-	Aldehyde proton, characteristically found far downfield. No adjacent protons to couple with. [4]
H2	8.2 - 8.6	singlet (s)	-	Located on the pyrrole ring, adjacent to the electron-withdrawing formyl group and the indole nitrogen. Deshielded. No adjacent protons.
H5	7.8 - 8.1	doublet of doublets (dd)	J5,6 ≈ 7-8, J5,7 ≈ 1-2	Part of the benzene ring system. Deshielded by the adjacent C4-ester group. Coupled to H6

				(ortho) and H7 (meta).
H7	7.6 - 7.9	doublet of doublets (dd)	$J_{7,6} \approx 7-8, J_{7,5} \approx 1-2$	Ortho to the indole nitrogen. Coupled to H6 (ortho) and H5 (meta).
H6	7.2 - 7.5	triplet (t) or (dd)	$J_{6,5} \approx 7-8, J_{6,7} \approx 7-8$	Appears as a triplet if the coupling constants to H5 and H7 are nearly identical, which is common in such systems.
HOCH ₃	3.9 - 4.1	singlet (s)	-	Methyl protons of the ester group. Shielded relative to aromatic protons. No adjacent protons to couple with.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, trustworthy spectrum requires meticulous sample preparation and a logical approach to instrument setup.^{[8][9]} The protocol below represents a standard, self-validating workflow for a modern high-field NMR spectrometer.

Caption: Standardized workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

- Sample Preparation:

- Mass: Accurately weigh 5-10 mg of **methyl 3-formyl-1H-indole-4-carboxylate**. Using a sufficient quantity ensures a good signal-to-noise ratio without requiring an excessive number of scans.[10][11]
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Deuterated solvents are used because the deuterium nucleus resonates at a different frequency from protons, rendering the solvent invisible in the ^1H spectrum.[10] The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.
- Standard: Most commercially available deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference, with its signal defined as 0.0 ppm.[12] Alternatively, the residual proton signal of the solvent (e.g., 7.26 ppm for CDCl_3) can be used as a secondary reference.[10]
- Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is optimal for the spectrometer's probe, typically around 4-5 cm.[10]

• Data Acquisition:

- Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.
- Shimming: Perform an automated or manual shimming procedure. This process adjusts the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks. Poor shimming results in broad and distorted signals.
- Acquisition Parameters: Set the key acquisition parameters. For a standard ^1H experiment on a 400-600 MHz spectrometer:
 - Pulse Angle: 30-90 degrees. A 90° pulse maximizes signal for a single scan, but a smaller flip angle (e.g., 30°) is often used when multiple scans are required to allow for faster repetition.[13]
 - Spectral Width (SW): Set to cover the expected range of proton signals, typically from -2 to 16 ppm for a molecule like this.

- Acquisition Time (AQ): Typically 2-4 seconds. A longer acquisition time yields better resolution.[14]
- Relaxation Delay (D1): 1-5 seconds. This is the wait time between scans to allow protons to return to their equilibrium state. A delay of at least 5 times the longest T_1 relaxation time is needed for accurate integration.[9]
- Number of Scans (NS): Start with 8 or 16 scans. Increase as needed to improve the signal-to-noise ratio for dilute samples.[15]
 - Execution: Run the acquisition.
- Data Processing:
 - Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform.
 - Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.
 - Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
 - Calibration: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known chemical shift.
 - Integration: Integrate the area under each peak. The relative area is proportional to the number of protons giving rise to that signal.

Advanced Analysis and Comparison with Orthogonal Techniques

While ^1H NMR is exceptionally powerful, a comprehensive structural confirmation often relies on a combination of analytical methods.[16][17] Each technique provides a different piece of the structural puzzle.

Analytical Technique	Information Provided for Methyl 3-formyl-1H-indole-4-carboxylate	Strengths & Limitations
¹ H NMR Spectroscopy	<ul style="list-style-type: none">- Number of unique proton environments.- Chemical environment of each proton.- Connectivity of protons through J-coupling.- Relative number of protons (integration).	<p>Strengths: Unrivaled for determining detailed proton framework and stereochemistry.</p> <p>[18] Limitations: Does not directly observe quaternary carbons or other nuclei.</p>
¹³ C NMR Spectroscopy	<ul style="list-style-type: none">- Number of unique carbon environments.- Chemical environment of each carbon (aldehyde, ester, aromatic, methyl).	<p>Strengths: Reveals the complete carbon skeleton, including quaternary carbons.</p> <p>[19] Limitations: Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.</p>
2D NMR (COSY, HSQC, HMBC)	<ul style="list-style-type: none">- COSY: Shows ¹H-¹H coupling correlations (e.g., confirms H5-H6-H7 connectivity). [20]- HSQC: Shows direct one-bond ¹H-¹³C correlations (e.g., links H5 to C5). [21]- HMBC: Shows long-range (2-3 bond) ¹H-¹³C correlations (e.g., confirms connectivity between HCHO and C3). [22]	<p>Strengths: Provides unambiguous proof of atomic connectivity, resolving any ambiguities from 1D spectra. [2]</p> <p>[23] Limitations: Requires more instrument time than 1D experiments.</p>
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Precise molecular weight.- Molecular formula (with high-resolution MS).- Fragmentation patterns that can hint at structural motifs.	<p>Strengths: Extremely sensitive; provides definitive molecular weight. [24]</p> <p>Limitations: Does not provide detailed connectivity information for isomers.</p>
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- Presence of key functional groups through characteristic	<p>Strengths: Fast, simple method for functional group</p>

vibrational frequencies: - N-H stretch ($\sim 3300 \text{ cm}^{-1}$) - C=O stretch (aldehyde, $\sim 1680 \text{ cm}^{-1}$) - C=O stretch (ester, $\sim 1720 \text{ cm}^{-1}$) identification.[18] Limitations: Provides little information on the overall molecular skeleton.

By integrating data from these techniques, a scientist can build an unassailable case for the structure of a synthesized compound. The ^1H NMR provides the primary framework, ^{13}C and 2D NMR confirm the carbon skeleton and connectivity, MS validates the molecular formula, and IR confirms the presence of the expected functional groups.

Conclusion

The ^1H NMR spectrum of **methyl 3-formyl-1H-indole-4-carboxylate** is rich with information, reflecting the complex interplay of its aromatic core and electron-withdrawing substituents. A thorough analysis, grounded in the fundamental principles of chemical shift and coupling, allows for the complete assignment of every proton in the molecule. By following a rigorous and validated experimental protocol, researchers can acquire high-fidelity data. When this data is further contextualized with insights from complementary techniques like ^{13}C NMR, 2D NMR, Mass Spectrometry, and IR Spectroscopy, the result is a confident and unambiguous structural elucidation, a critical step in the journey of chemical discovery and drug development.

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